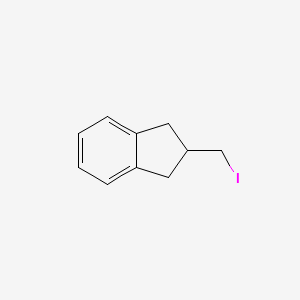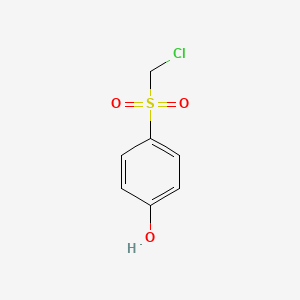
4-((Chloromethyl)sulfonyl)phenol
Vue d'ensemble
Description
4-((Chloromethyl)sulfonyl)phenol is a useful research compound. Its molecular formula is C7H7ClO3S and its molecular weight is 206.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
The synthesis of 4-((Chloromethyl)sulfonyl)phenol typically involves the chloromethylation of phenol followed by sulfonylation. One common method involves the reaction of phenol with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-(chloromethyl)phenol. This intermediate is then treated with sulfuryl chloride to introduce the sulfonyl group, yielding this compound .
Analyse Des Réactions Chimiques
4-((Chloromethyl)sulfonyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-((Chloromethyl)sulfonyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((Chloromethyl)sulfonyl)phenol involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the chloromethyl group, which can be attacked by nucleophiles such as amino acids in proteins or bases in nucleic acids. The sulfonyl group can also participate in various chemical transformations, contributing to the compound’s versatility .
Comparaison Avec Des Composés Similaires
4-((Chloromethyl)sulfonyl)phenol can be compared with other similar compounds, such as:
4-((Bromomethyl)sulfonyl)phenol: Similar structure but with a bromomethyl group instead of a chloromethyl group. It may exhibit different reactivity due to the presence of bromine.
4-((Methylsulfonyl)phenol: Lacks the chloromethyl group, which affects its reactivity and applications.
4-((Chloromethyl)sulfonyl)aniline: Contains an aniline group instead of a phenol group, leading to different chemical properties and applications.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C7H7ClO3S |
|---|---|
Poids moléculaire |
206.65 g/mol |
Nom IUPAC |
4-(chloromethylsulfonyl)phenol |
InChI |
InChI=1S/C7H7ClO3S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4,9H,5H2 |
Clé InChI |
VAWDBQGXASBCNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)S(=O)(=O)CCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-hydroxyethyl)phenyl]isobutyramide](/img/structure/B8520310.png)
![tert-Butyl N'-[1-[4-(ethoxycarbonyl)phenyl]ethylidene]hydrazinecarboxylate](/img/structure/B8520324.png)
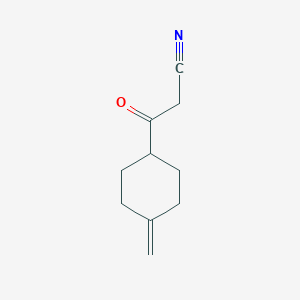
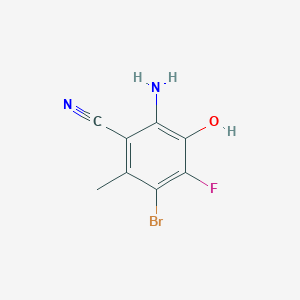
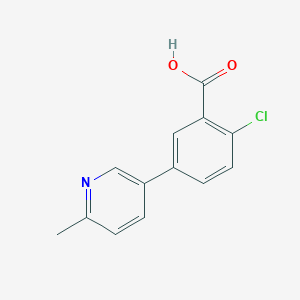



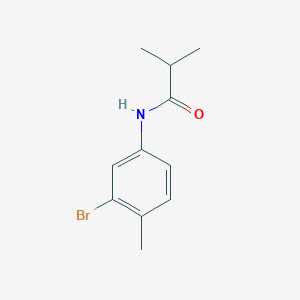
![6-Chloro-N-[4-chloro-3-(pyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B8520395.png)


